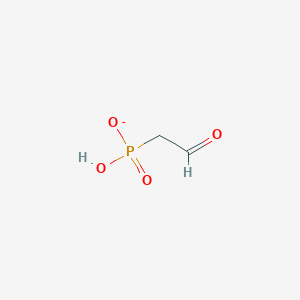
Phosphonoacetaldehyde(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonoacetaldehyde(1-) is an organophosphonate oxoanion that is the conjugate base of phosphonoacetaldehyde, arising from deprotonation of one of the two phosphonate OH groups; major species at pH 7.3. It is a conjugate base of a phosphonoacetaldehyde.
Aplicaciones Científicas De Investigación
Microbial Phosphonate Degradation
Phosphonoacetaldehyde serves as a significant intermediate in the microbial degradation of phosphonates. It can be generated from naturally occurring phosphonates through enzymatic hydrolysis. For instance, certain bacteria possess phosphonatase enzymes that catalyze the hydrolysis of phosphonoacetaldehyde to produce acetaldehyde and inorganic phosphate. This process is crucial for phosphorus cycling in environments where phosphonates are prevalent, particularly in soils where they can serve as a primary phosphorus source for microorganisms .
Enzymatic Mechanisms
The enzyme phosphonoacetaldehyde dehydrogenase plays a vital role in the metabolism of phosphonates. Studies have characterized this enzyme's structure and function, revealing how it facilitates the conversion of phosphonoacetaldehyde to other metabolites. The enzymatic activity is linked to various microbial pathways that allow organisms to utilize phosphonates as a phosphorus source .
Case Study: PhnY Enzyme Characterization
Research has demonstrated that the phosphonoacetaldehyde oxidase gene (phnY) is integral to the catabolic pathways involving phosphonates. The enzyme PhnY exhibits unique kinetic properties that enable it to process phosphonate substrates effectively, showcasing its potential for biotechnological applications .
Potential in Bioremediation
Given their role in phosphorus cycling, phosphonates may also have applications in bioremediation strategies aimed at restoring contaminated environments. By leveraging microorganisms capable of degrading phosphonates, researchers can develop methods to enhance soil quality and reduce toxic compound accumulation .
Summary of Findings
| Application Area | Key Insights |
|---|---|
| Microbial Metabolism | Serves as an intermediate in microbial degradation of phosphonates; crucial for phosphorus cycling. |
| Enzymatic Catalysis | Phosphonoacetaldehyde dehydrogenase facilitates conversion to other metabolites; characterized by unique kinetics. |
| Environmental Biogeochemistry | Integral to nutrient cycling; enhances soil fertility; potential use in bioremediation efforts. |
| Synthesis and Chemical Properties | Various synthesis methods exist; reactivity supports biochemical research applications. |
Propiedades
Fórmula molecular |
C2H4O4P- |
|---|---|
Peso molecular |
123.02 g/mol |
Nombre IUPAC |
hydroxy(2-oxoethyl)phosphinate |
InChI |
InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)/p-1 |
Clave InChI |
YEMKIGUKNDOZEG-UHFFFAOYSA-M |
SMILES canónico |
C(C=O)P(=O)(O)[O-] |
Sinónimos |
2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















